N-(4-fluorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide
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Description
N-(4-fluorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H22FN7O and its molecular weight is 407.453. The purity is usually 95%.
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Biological Activity
N-(4-fluorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Piperazine ring
- Substituents :
- 4-fluorophenyl group
- 6-(4-methylpyridin-2-yl)amino group
- Pyridazin-3-yl moiety
- Carboxamide functional group
This complex structure suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in disease processes.
- Adenosine Receptors : Preliminary studies suggest that the compound may act as an antagonist at adenosine receptors, which are implicated in various physiological processes including inflammation and cancer progression .
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, affecting pathways related to cell proliferation and survival, particularly in cancer cells .
Biological Activity and Efficacy
Recent research has highlighted the compound's efficacy against several biological targets:
Antitubercular Activity
A study evaluated similar compounds with structural similarities to this compound for their anti-tubercular properties. Compounds demonstrated significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, indicating that modifications in the piperazine structure could enhance efficacy .
Anticancer Properties
In vitro studies have shown that derivatives of this compound exhibit selective cytotoxicity towards various cancer cell lines. The mechanism involves inducing apoptosis through inhibition of key survival pathways, which could be linked to its interaction with kinase targets .
Case Studies
Several case studies illustrate the biological relevance of this compound:
- Case Study on Anticancer Activity :
- Case Study on Antitubercular Activity :
Data Tables
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN7O/c1-15-8-9-23-19(14-15)25-18-6-7-20(27-26-18)28-10-12-29(13-11-28)21(30)24-17-4-2-16(22)3-5-17/h2-9,14H,10-13H2,1H3,(H,24,30)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEBEEZVVIURJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.